2,3-Bis(4-methoxyphenyl)pyrazine
Description
2,3-Bis(4-methoxyphenyl)pyrazine is a pyrazine derivative substituted with two 4-methoxyphenyl groups at positions 2 and 3 of the pyrazine core. The methoxy (-OCH₃) substituents are electron-donating via resonance, which modulates the electronic properties of the compound, making it suitable for applications in materials science, particularly in conjugated polymers and optoelectronic devices . Its synthesis typically involves condensation reactions between diaminopyridines and diketones, followed by functionalization to introduce methoxy groups .
Properties
CAS No. |
92405-83-9 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-18(20-12-11-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
BCMQEWWLHAXCJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CN=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Condensation of 1,2-Diketones with Ethylenediamine Using Onion Extract Catalysis
The most efficient synthesis of 2,3-bis(4-methoxyphenyl)pyrazine involves a cyclocondensation reaction between 1,2-bis(4-methoxyphenyl)ethane-1,2-dione and ethylenediamine, catalyzed by onion extract in ethanol at room temperature.
Reaction Mechanism and Procedure
The reaction proceeds via a [4+2] cycloaddition mechanism, where the diketone and diamine undergo nucleophilic attack to form a six-membered pyrazine ring. Onion extract, rich in thiol-containing enzymes and phenolic compounds, accelerates both the condensation and subsequent aromatization steps. Key procedural details include:
- Reactants : 1 mmol 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, 1 mmol ethylenediamine
- Catalyst : 0.2 mL onion extract (prepared from aqueous extraction of dried Allium cepa)
- Solvent : 5 mL ethanol
- Conditions : Magnetic stirring at 25°C for 60 minutes
The crude product is purified via recrystallization from ethanol, yielding 85–96% of the target compound.
Spectroscopic Characterization
The structure of this compound is confirmed through advanced spectroscopic techniques:
- $$ ^1H $$-NMR (CDCl$$ _3 $$, 300 MHz) : δ 3.77 (s, 6H, OCH$$ _3 $$), 6.75–7.43 (m, 8H, aromatic), 8.45 (s, 2H, pyrazine).
- $$ ^{13}C $$-NMR (CDCl$$ _3 $$, 75 MHz) : δ 55.2 (OCH$$ _3 $$), 113.7–159.9 (aromatic and pyrazine carbons).
Comparative Performance
This method surpasses traditional pyrazine syntheses in multiple metrics (Table 1):
Table 1 : Comparison of pyrazine synthesis methodologies
| Entry | Year | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2002 | FeCl$$ _3 $$ | 16 | 65–72 |
| 2 | 2003 | CuO/ZnO/SiO$$ _2 $$ | 350 | 87 |
| 3 | 2020 | Onion extract | 1 | 85–96 |
The onion extract system eliminates high-temperature requirements and toxic metal catalysts, aligning with green chemistry principles.
Substitution of 2,3-Dichloropyrazine with Diaryl Imines Followed by Hydrolysis
An alternative route involves sequential substitution of 2,3-dichloropyrazine with 4-methoxyphenyl imines, followed by acidic hydrolysis.
Reaction Sequence
- Imine Formation : 4-Methoxybenzophenone reacts with glycine ethyl ester in toluene under reflux to form the corresponding imine.
- Nucleophilic Substitution : The imine undergoes coupling with 2,3-dichloropyrazine in the presence of cesium carbonate, substituting chloride groups with aryl units.
- Hydrolysis : The intermediate is treated with 6M HCl to cleave the imine protective group, yielding this compound.
Critical Parameters
- Solvent Optimization : Toluene outperforms polar aprotic solvents (e.g., DMF) in minimizing side reactions.
- Base Selection : Cs$$ _2 $$CO$$ _3 $$ provides superior nucleophilicity compared to K$$ _2 $$CO$$ _3 $$, achieving 58% isolated yield.
- Hydrolysis Conditions : Prolonged exposure to HCl (>4 hours) risks decomposition, necessitating strict reaction monitoring.
Limitations and Advantages
Mechanistic Insights and Side-Reaction Mitigation
Onion Extract Catalysis: Role of Bioactive Components
Thiosulfinates (e.g., allicin) in onion extract act as Lewis acids, polarizing the diketone’s carbonyl groups for nucleophilic attack by ethylenediamine. Concurrently, flavonoids stabilize transition states through π-π interactions, reducing activation energy.
Competitive Pathways in Imine-Based Synthesis
The primary side reaction—monosubstitution of 2,3-dichloropyrazine—is suppressed by maintaining a 2:1 imine-to-pyrazine ratio and slow reagent addition. GC-MS analysis reveals <5% monosubstituted byproduct under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrazine ring.
Scientific Research Applications
Synthesis and Characterization
2,3-Bis(4-methoxyphenyl)pyrazine can be synthesized through the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina or by condensation of 1,2-diketones and 1,2-diamines . A novel method employs onion extract as a catalyst for synthesizing pyrazine derivatives, offering advantages such as easy handling, cost-effectiveness, and environmental friendliness .
Spectroscopic Data:
- 1H NMR (CDCl3, 300 MHz): δ 3.77 (s, 6H, 2- OCH3), 6.75-6.85 (m, 4H, four aromatic hydrogen), 7.33-7.43 (m, 4H, four aromatic hydrogen), 8.45 (s, 2H, two aromatic hydrogen of the heterocyclic moiety) .
- 13C NMR (CDCl3, 75 MHz): δ 55.2, 113.7, 130. 9, 131.2, 141.4, 152.1, 159.9 .
Applications in Material Chemistry
Pyrazines are important molecular scaffolds used in organic optoelectronic materials . Pyrido[2,3-b]pyrazine derivatives have been designed for use as blue-red emitting materials in organic electronics. These molecules exhibit high thermal stability and aggregation-induced emission (AIE) characteristics, making them suitable for solid/aggregate-state applications .
Applications in Medicinal Chemistry
Pyrazine derivatives possess diverse medicinal applications, including potential use as small molecule mitochondrial uncouplers for treating nonalcoholic steatohepatitis .
Catalytic Applications
Onion extract, containing various phytochemicals, can be used as a catalyst in the synthesis of pyrazine derivatives . Compared to traditional methods, this approach is cost-effective and environmentally benign .
Data Table of Pyrazine Derivatives and their Applications
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
The properties of pyrazine derivatives are highly dependent on the substituents attached to the core. Below is a detailed comparison of 2,3-bis(4-methoxyphenyl)pyrazine with analogous compounds:
Substituent Effects on Electronic Properties
Key Insight : Methoxyphenyl groups reduce optical band gaps compared to phenyl or pyridyl substituents, enhancing suitability for optoelectronics. Thienyl groups further lower band gaps due to increased conjugation .
Data Table :
| Compound | Metal Binding Strength (Ru(III)) | Biological Activity |
|---|---|---|
| 2,3-Bis(2-pyridyl)pyrazine | High (1:2 stoichiometry) | Antifungal |
| This compound | Low | Not reported |
| Pyrazine-2-thiocarboxamide | Weak | Moderate antifungal |
Performance in Conjugated Polymers
Donor-acceptor (D-A) polymers incorporating pyrazine derivatives as acceptors were compared:
- 2,3-Bis(4-methoxyphenyl)pyrido[4,3-b]pyrazine: Used in polymers with thiophene donors (P1–P4). Methoxy groups improve solubility, while the pyrido-pyrazine core reduces band gaps (~1.5 eV). Polymers exhibit reversible electrochromism and NIR activity .
- 2,3-Bis(4-bromophenyl)pyrido[3,4-b]pyrazine : Bromine substituents enable cross-coupling in polymer synthesis. Higher rigidity but lower solubility than methoxy analogues .
- Thieno[3,4-b]pyrazine-based polymers: Lower band gaps (~1.2 eV) due to thiophene’s electron-rich nature, enabling efficient charge transport .
Optoelectronic Data :
| Polymer | Band Gap (eV) | Optical Contrast (%) | Switching Time (s) |
|---|---|---|---|
| P3 (hexyloxythiophen donor) | 1.4 | 78 | 1.2 |
| P4 (ethylenedioxythiophene donor) | 1.3 | 85 | 0.9 |
| Thieno[3,4-b]pyrazine polymer | 1.2 | 90 | 0.7 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,3-bis(4-methoxyphenyl)pyrazine and its derivatives?
- Methodological Answer : A widely used approach involves condensation reactions between diketones and diamines. For example, this compound derivatives can be synthesized via Still Coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with tributylstannane reagents . Alternatively, oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite in ethanol has been reported for structurally related pyrazine derivatives .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer : Key techniques include:
- UV-Vis spectroscopy : To monitor ligand-to-metal charge transfer in coordination complexes (e.g., absorbance at 354 nm for Ru(III) complexes) .
- FT-IR spectroscopy : Identifies functional groups (e.g., C=N stretching in pyrazine rings at ~1600 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves π-stacking interactions (e.g., interplanar distances of ~3.4 Å in pyrazine-phenanthroline hybrids) .
- Elemental analysis : Confirms molecular composition (e.g., C, H, N percentages) .
Q. How can researchers assess the purity and stability of this compound in solution?
- Methodological Answer :
- HPLC or TLC : Monitors purity and degradation products.
- Spectrophotometric titration : Determines stability constants in solution. For example, titrating with RuCl₃ in acetonitrile reveals 1:2 (metal:ligand) stoichiometry via absorbance changes at 354 nm .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability in solid-state studies .
Advanced Research Questions
Q. How can Ru(III) coordination complexes with this compound be designed, and what parameters govern their stability?
- Methodological Answer :
- Ligand design : Pyrazine derivatives act as bidentate ligands. Substituents like methoxy groups enhance solubility and electron-donating capacity .
- Stability analysis : Calculate ligand field parameters (Δ₀, Racah parameter B) using UV-Vis data. For Ru(III) complexes, Δ₀ values typically range from 18,000–22,000 cm⁻¹, indicating octahedral geometry .
- Stability constants (log β) : Determined via Job’s method or mole-ratio plots in titration experiments .
Q. What methodologies are used to evaluate the compound’s potential in electrochromic materials?
- Methodological Answer :
- Electrochemical polymerization : Synthesize donor-acceptor polymers (e.g., with thiophene derivatives) and analyze redox behavior via cyclic voltammetry .
- Spectroelectrochemistry : Measure absorbance changes during oxidation/reduction (e.g., bandgap tuning from 1.5–2.1 eV) .
- Solubility optimization : Introduce alkoxy side chains (e.g., decyloxy groups) to improve processability .
Q. How can researchers investigate the biological activity of this compound derivatives against microbial strains?
- Methodological Answer :
- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive (e.g., S. mutans) and Gram-negative (e.g., E. coli) bacteria .
- Antifungal testing : Screen against Candida albicans strains. For example, [RuCl(PAOX)₂(OH₂)]Cl₂ derivatives show MIC values of 8–16 µg/mL .
- Biofilm inhibition : Quantify reduction in biofilm biomass via crystal violet staining .
Q. What computational approaches predict the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- DFT calculations : Optimize molecular geometries (e.g., AM1 or PM3 methods) to confirm octahedral coordination around metal centers .
- Molecular docking : Simulate binding interactions with biological targets (e.g., cholinesterases for Alzheimer’s drug candidates) .
- Frontier molecular orbital (FMO) analysis : Predict electron transport properties in materials science applications .
Q. How can π-stacking interactions in crystal structures of pyrazine derivatives be experimentally validated?
- Methodological Answer :
- X-ray crystallography : Resolve interplanar distances (e.g., 3.435 Å for pyrazine-phenanthroline hybrids) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) .
- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess stacking stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
